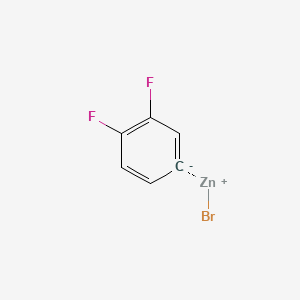

3,4-DIFLUOROPHENYLZINC BROMIDE

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);1,2-difluorobenzene-5-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYBEKIISMVWQQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,4-difluorophenylzinc bromide CAS number and properties

Executive Summary

3,4-Difluorophenylzinc bromide (CAS 737797-28-3) is a specialized organozinc reagent used primarily in palladium-catalyzed Negishi cross-coupling reactions. Its structural core—the 3,4-difluorophenyl moiety—is a critical pharmacophore in modern medicinal chemistry. The introduction of fluorine atoms at the 3- and 4-positions modulates the lipophilicity (LogP) and metabolic stability of drug candidates by blocking common metabolic "hotspots" on the phenyl ring without significantly altering steric bulk.

This guide provides a comprehensive technical overview, including physical properties, a self-validating laboratory preparation protocol, mechanistic insights into its reactivity, and safety standards for handling.

Chemical Identity & Properties

The reagent is most commonly supplied or prepared as a solution in tetrahydrofuran (THF). Unlike Grignard reagents, organozinc compounds exhibit higher functional group tolerance, allowing for chemoselective couplings in the presence of esters, nitriles, and ketones.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 3,4-Difluorophenylzinc bromide |

| CAS Number | 737797-28-3 |

| Molecular Formula | C₆H₃BrF₂Zn |

| Molecular Weight | 258.37 g/mol |

| Appearance | Clear to slightly hazy, dark gray/brown solution |

| Concentration | Typically 0.5 M in THF |

| Density | ~1.02 g/mL (at 25 °C, solution dependent) |

| Stability | Air and moisture sensitive; stable under Argon/Nitrogen at 2–8 °C |

| Solubility | Soluble in THF, 2-MeTHF; insoluble in hydrocarbons |

Preparation Protocol: The Knochel Method[1]

While commercial solutions are available, in situ preparation is often required to ensure maximum activity and titer accuracy. The following protocol utilizes the Knochel method (Zn insertion in the presence of LiCl), which allows the use of standard zinc dust rather than highly pyrophoric Rieke® zinc.

Mechanism of Activation: Lithium chloride (LiCl) is critical. It solubilizes the zinc salts formed on the metal surface (ZnO), generating a soluble complex species (

Materials

-

Precursor: 1-Bromo-3,4-difluorobenzene (CAS 348-61-8).

-

Reagent: Zinc dust (<10 microns, >98%).

-

Additive: Anhydrous LiCl (dried at 150°C under vacuum).

-

Activators: 1,2-Dibromoethane (5 mol%), Trimethylsilyl chloride (TMSCl, 1 mol%).

-

Solvent: Anhydrous THF.

Step-by-Step Workflow

-

Drying: Flame-dry a 3-neck round-bottom flask under an argon stream. Add LiCl (1.2 equiv) and Zinc dust (1.5 equiv). Dry the solids under high vacuum (0.1 mmHg) at 140°C for 2 hours. Cool to room temperature under argon.

-

Solvation: Add anhydrous THF to achieve a theoretical Zinc concentration of ~0.8–1.0 M.

-

Activation:

-

Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 minute, then cool.

-

Add TMSCl (1 mol%). Stir for 5 minutes. (Signs of activation: Evolution of ethylene gas, slight foaming).

-

-

Insertion: Add 1-Bromo-3,4-difluorobenzene (1.0 equiv) dropwise.

-

Critical Control Point: If the reaction does not exotherm within 10 minutes, mild heating (to 30°C) may be required to initiate.

-

Once initiated, stir at 25°C for 12–24 hours.

-

-

Filtration: Allow unreacted zinc to settle. Cannulate the supernatant through a glass frit filter into a dry, argon-purged Schlenk flask.

Quality Control: Iodometric Titration

Before use, the precise concentration must be determined to calculate stoichiometry for coupling.

-

Dissolve accurately weighed Iodine (

, ~250 mg) in dry THF (2 mL). -

Add the organozinc solution dropwise until the dark brown iodine color disappears (turns clear/yellow).

-

Calculation:

Reactivity & Applications: Negishi Coupling

The primary utility of 3,4-difluorophenylzinc bromide is in the Negishi Cross-Coupling reaction . This pathway is preferred over Suzuki coupling when the boronic acid counterpart is unstable (protodeboronation prone) or when milder reaction conditions are required to preserve sensitive functional groups.

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.

Protocol: General Coupling Procedure

Reaction: Coupling of 3,4-difluorophenylzinc bromide with an aryl iodide.

-

Catalyst Loading: In a glovebox or under argon, charge a flask with

(5 mol%) or a Pd(dba)₂/SPhos system. -

Substrate: Add the aryl iodide (1.0 equiv) dissolved in THF.

-

Reagent Addition: Add the titrated 3,4-difluorophenylzinc bromide solution (1.2–1.5 equiv) dropwise at room temperature.

-

Reaction: Stir at 25°C to 60°C (substrate dependent). Monitor by LC-MS.

-

Quench: Add saturated aqueous

. Extract with EtOAc.

Medicinal Chemistry Context

The 3,4-difluorophenyl motif is a high-value scaffold in drug discovery.

-

Metabolic Stability: The C-F bond energy (~116 kcal/mol) renders the ring resistant to Cytochrome P450 oxidation at the 3 and 4 positions, which are common sites for metabolic attack in non-fluorinated phenyl rings.

-

Bioisosterism: It mimics the steric profile of a phenyl ring but with significantly altered electronics. The electron-withdrawing nature of the fluorines reduces the electron density of the aromatic ring, potentially strengthening

stacking interactions with target proteins. -

Lipophilicity: Fluorination typically increases lipophilicity (

), enhancing membrane permeability.

Case Study Example:

Many kinase inhibitors (e.g., in the EGFR or VEGFR space) utilize the 3,4-difluoro substitution pattern to optimize the half-life (

Safety & Handling

-

Hazards: Organozinc reagents are pyrophoric (though less aggressive than organolithiums) and water-reactive . They release flammable gases (alkanes/hydrogen) upon contact with moisture.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Do not store in bottles with pierced septa for extended periods; transfer to a Schlenk flask or use a new seal.

-

PPE: Flame-resistant lab coat, chemical safety goggles, and nitrile gloves are mandatory. Work must be performed in a fume hood or glovebox.

References

-

Knochel, P. et al. (2006). "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis. Link

-

Negishi, E. (2002). "Magical Power of Transition Metals: Past, Present, and Future." Nobel Lecture. Link

-

Krasovskiy, A. & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. Link

-

Sigma-Aldrich. "3,4-Difluorophenylzinc bromide Product Sheet." Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

molecular weight and formula of 3,4-difluorophenylzinc bromide

Topic: Molecular Weight, Formula, and Technical Profile of 3,4-Difluorophenylzinc Bromide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

3,4-Difluorophenylzinc bromide is a specialized organozinc reagent used primarily in the Negishi cross-coupling reaction . It serves as a critical nucleophilic building block for introducing the 3,4-difluorophenyl moiety into complex pharmaceutical intermediates. This specific fluorination pattern is highly valued in medicinal chemistry for its ability to block metabolic soft spots (P450 oxidation) and modulate lipophilicity (

Unlike organolithium or Grignard reagents, this organozinc species exhibits excellent functional group tolerance, allowing for chemoselective coupling in the presence of sensitive electrophiles like esters, nitriles, and ketones.

Part 1: Physicochemical Profile[1][2]

The following data characterizes the reagent as typically supplied (0.5 M solution in THF) and as a theoretical neat species.

| Property | Data | Notes |

| Chemical Name | 3,4-Difluorophenylzinc bromide | |

| CAS Number | 737797-28-3 | Verified via chemical inventory [1][2].[1][2] |

| Molecular Formula | C₆H₃BrF₂Zn | |

| Molecular Weight | 258.38 g/mol | Calculated for the monomeric species. |

| Appearance | Clear to slightly hazy liquid | Typically dark grey/black if Rieke® Zn used. |

| Concentration | 0.5 M in THF | Standard commercial formulation. |

| Density | ~0.99 - 1.05 g/mL | Varies by solvent composition. |

| Stability | Air and Moisture Sensitive | Must be stored under Argon/Nitrogen at 2–8°C. |

Part 2: Synthesis & Preparation Protocols

Reliable generation of 3,4-difluorophenylzinc bromide is achieved through two primary pathways: Direct Insertion (Oxidative Addition) or Transmetallation .

Method A: Direct Insertion (Knochel-Type Conditions)

Preferred for high functional group tolerance.

Mechanism: Zinc metal inserts directly into the Carbon-Bromine bond. The use of Lithium Chloride (LiCl) is critical here; it solubilizes the organozinc species by forming a zincate-like complex (

Protocol:

-

Activation: In a flame-dried Schlenk flask under Argon, suspend Zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv) in dry THF.

-

Chemical Activation: Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool, then add TMSCl (1 mol%) and stir for 5 minutes.

-

Insertion: Add 1-bromo-3,4-difluorobenzene (1.0 equiv) dropwise at room temperature.

-

Reaction: Stir at 25°C for 2–4 hours. Conversion is monitored by GC-MS (quenching an aliquot with iodine).

-

Filtration: Allow excess zinc to settle. The supernatant is the active 0.5 M reagent ready for use.

Method B: Transmetallation (via Grignard)

Preferred for cost-efficiency when functional group tolerance is not the limiting factor.

Protocol:

-

Grignard Formation: Prepare 3,4-difluorophenylmagnesium bromide by reacting 1-bromo-3,4-difluorobenzene with Mg turnings in THF.

-

Transmetallation: Cool the Grignard solution to 0°C.

-

Zinc Addition: Add a solution of anhydrous ZnBr₂ (1.0 equiv, dried under vacuum at 150°C) in THF dropwise.

-

Equilibration: Stir for 30 minutes at 0°C to form the zinc reagent.

-

Note: This produces

salts as byproducts, which can influence downstream coupling rates.

-

Visualizing the Synthesis Workflow

Figure 1: Direct insertion workflow using Knochel-type activation logic.

Part 3: Reactivity & Applications (Negishi Coupling)

The primary utility of this reagent is in Palladium-catalyzed cross-coupling.[3] The high covalency of the C-Zn bond (compared to C-Li or C-Mg) dampens its basicity, preventing side reactions with sensitive groups on the coupling partner.

Mechanistic Cycle

-

Oxidative Addition: Pd(0) inserts into the Aryl Halide (

) bond. -

Transmetallation: The rate-determining step where the organic group transfers from Zinc to Palladium. This is often accelerated by the presence of salts (LiCl/MgBr₂).

-

Isomerization: The trans-complex rearranges to cis.

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Experimental Protocol: General Negishi Coupling

Reagents: 3,4-difluorophenylzinc bromide (0.5 M), Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (3-5 mol%).

-

Setup: Charge a reaction vial with the Aryl Bromide and Pd catalyst. Purge with Argon.

-

Addition: Add the 3,4-difluorophenylzinc bromide solution via syringe.

-

Reaction: Heat to 60°C for 2–12 hours.

-

Workup: Quench with saturated aqueous

. Extract with EtOAc.[4]

Pathway Diagram

Figure 2: The catalytic cycle of the Negishi coupling utilizing organozinc reagents.

Part 4: Handling & Safety

-

Hazard Class: Water-reactive, Flammable Liquid (THF solution).

-

Storage: Keep tightly sealed under inert atmosphere (Argon preferred over Nitrogen due to density). Store at 2–8°C to prevent thermal decomposition or THF polymerization over long periods.

-

Titration: The titer of the reagent decreases over time. It is mandatory to titrate before use using Iodine (

) in THF (color change from colorless to persistent brown indicates endpoint) or Salicylaldehyde phenylhydrazone . -

Quenching: Small spills should be covered with dry lime or sand. Do not use water. Quench reaction mixtures slowly with dilute acid or ammonium chloride at 0°C.

References

-

Fluoropharm Co., Ltd. (n.d.). 3,4-Difluorophenylzinc bromide 0.5M solution in THF. Retrieved from

-

Aichmistry. (n.d.).[4] CAS 737797-28-3 Entry.[1][2][5] Retrieved from

-

Krasovskiy, A., & Knochel, P. (2006).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

-

Negishi, E. (2002). Magical Power of Transition Metals: Past, Present, and Future. Bulletin of the Chemical Society of Japan. Link

-

Rieke Metals. (2014). Rieke® Organozinc Reagents Catalog. Retrieved from

Sources

- 1. ichemistry.cn [ichemistry.cn]

- 2. 737797-28-3 | THF에 3,4-디플루오로페닐아연 브로마이드 0.5M 용액 - Fluoropharm [fluoropharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 737797-28-3 | 3,4-Difluorophenylzinc bromide 0.5M solution in THF - 杭州氟药药业有限公司 [fluoropharm.com]

- 6. organic-chemistry.org [organic-chemistry.org]

Solubility and Coordination Dynamics of 3,4-Difluorophenylzinc Bromide in Tetrahydrofuran (THF): A Technical Guide for Cross-Coupling Applications

Executive Summary

3,4-Difluorophenylzinc bromide (CAS: 737797-28-3) is a highly reactive organozinc halide, fundamentally utilized as a Negishi reagent in palladium- and nickel-catalyzed cross-coupling reactions[1][2]. For researchers and drug development professionals constructing complex fluorinated biaryl scaffolds, the reagent's efficacy is entirely dependent on its solubility and stability[3]. Commercially and synthetically, this reagent is strictly maintained as a 0.5 M solution in anhydrous Tetrahydrofuran (THF) [1][4]. This specific concentration is not arbitrary; it represents the optimal thermodynamic balance between reagent density and the prevention of polymeric precipitation.

Mechanistic Causality: The Role of THF in Solubilization

To understand the solubility of 3,4-difluorophenylzinc bromide, one must examine the coordination chemistry of the zinc center.

Lewis Acid-Base Coordination: Zinc(II) in organozinc halides possesses an electronic configuration ([Ar]3d¹⁰4s²) with empty p-orbitals, making it highly electron-deficient and a strong Lewis acid[5]. Without a stabilizing solvent, monoorganozinc halides tend to self-associate via halogen bridges, forming insoluble polymeric aggregates[6]. THF acts as a potent Lewis base. The oxygen lone pairs of THF coordinate directly to the zinc center, forming a stable, monomeric tetrahedral complex—typically formulated as ArZnBr(THF)₂ [2][6].

Schlenk Equilibrium Control:

The solubility is also tied to the Schlenk equilibrium (

The Oxidative-Addition–Solubilization Sequence: Recent mechanistic studies utilizing fluorescence lifetime imaging microscopy (FLIM) have revealed that the formation of organozinc reagents from zinc metal is a two-step process: (1) oxidative addition to form a surface-bound organozinc intermediate, and (2) solvent-mediated solubilization[7][8]. The ability of THF to solvate the intermediate off the metal surface is the critical rate-limiting step that dictates the final 0.5 M solubility limit[8].

Quantitative Solubility Profile & Stability Data

The following table summarizes the physical and chemical parameters of 3,4-difluorophenylzinc bromide in its optimal solvent environment[4][9].

| Parameter | Specification | Causality / Rationale |

| Chemical Formula | C₆H₃BrF₂Zn | Active Negishi cross-coupling species. |

| Standard Concentration | 0.5 M in THF | Maximum stable concentration before low-temperature precipitation risks occur. |

| Appearance | Clear to slightly cloudy yellow/brown | Cloudiness indicates trace zinc salts; severe turbidity indicates degradation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Provides necessary Lewis base coordination (ArZnBr(THF)₂). |

| Storage Temperature | 2–8 °C | Minimizes thermal degradation and homocoupling while preventing THF freezing. |

| Atmosphere | Argon or Nitrogen | Highly sensitive to protodemetalation via atmospheric moisture. |

Experimental Protocols: Handling and Self-Validating Titration

As a Senior Application Scientist, I emphasize that handling organozinc reagents requires strict adherence to air-free techniques. The following protocols are designed as self-validating systems to ensure maximum coupling yields.

Protocol A: Schlenk Handling of 0.5 M Solution

Causality: Organozinc compounds rapidly protonate in the presence of trace moisture to form 1,2-difluorobenzene, permanently destroying the active reagent.

-

Glassware Preparation: Flame-dry or oven-dry (120 °C) all receiving flasks and syringes. Purge via a Schlenk line using three alternating vacuum/Argon cycles.

-

Reagent Transfer: Utilize a dry, Argon-purged cannula or a gas-tight syringe to transfer the 0.5 M solution directly from the Sure/Seal™ bottle. Maintain a positive Argon pressure of 1-2 psi.

-

Thermal Regulation: Add the reagent to the catalytic reaction mixture at 0 °C to room temperature. Avoid heating the neat 0.5 M solution above 40 °C prior to the addition of the electrophile to prevent thermal decomposition.

Protocol B: Titration of Active Zinc Reagent (Iodine Method)

Causality: Commercial solutions can degrade over time. Titration with iodine is a self-validating step because I₂ reacts in a strict 1:1 stoichiometry exclusively with the active C–Zn bond, ignoring oxidized zinc salts or unreacted zinc dust.

-

Weigh exactly 127 mg (0.50 mmol) of resublimed iodine (I₂) into a dry 10 mL Schlenk flask equipped with a magnetic stir bar.

-

Dissolve the iodine in 2.0 mL of under an Argon atmosphere.

-

Add 0.2 mL of a 0.5 M LiCl solution in THF (Knochel's salt) to ensure the generated zinc iodides remain fully soluble and do not obscure the visual endpoint.

-

Cool the flask to 0 °C. Slowly titrate the 3,4-difluorophenylzinc bromide solution into the iodine using a 1.0 mL graduated gas-tight syringe.

-

Endpoint: The titration is complete the exact moment the dark brown color of the iodine completely dissipates to a clear/pale yellow solution.

-

Calculation: Active Molarity (

) =

Workflow Visualization

The following diagram illustrates the mechanistic pathway of solvation and the strict handling workflow required to maintain the 0.5 M coordination complex.

Workflow and Solvation Dynamics of 3,4-Difluorophenylzinc Bromide in THF.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24722621, Bromo(3,4-difluorophenyl)zinc." PubChem, 2026.[Link]

-

Stang, M.; Hanada, E. M.; Blum, S. A. "Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design." The Journal of Organic Chemistry, 2025, 90 (2), 939-948.[Link]

-

Rieke Metals. "Highly Reactive Zinc and Organozinc Reagents." Rieke Metals Catalog, 2026. [Link]

-

Boersma, J. "Structural organozinc chemistry." Utrecht University Repository, 2026.[Link]

Sources

- 1. 3,4-Difluorophenylzinc bromide, 0.50 M in THF | 737797-28-3 [sigmaaldrich.cn]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. riekemetals.com [riekemetals.com]

- 4. 737797-28-3 | 3,4-Difluorophenylzinc bromide 0.5M solution in THF - Fluoropharm [fluoropharm.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bromo(3,4-difluorophenyl)ZINC | C6H3BrF2Zn | CID 24722621 - PubChem [pubchem.ncbi.nlm.nih.gov]

Overcoming the Alpha-Elimination Barrier: A Technical Guide to the Stability and Application of Fluorinated Organozinc Reagents

Executive Summary

The introduction of fluorinated motifs—such as trifluoromethyl (–CF

This whitepaper provides an in-depth mechanistic analysis of why fluorinated organozinc reagents succeed where traditional lithium and magnesium reagents fail. By detailing the causality behind solvent selection, ligand architecture, and self-validating experimental protocols, this guide equips researchers with the authoritative methodologies required to synthesize and deploy stable fluorinated organozinc reagents in late-stage functionalization.

The Thermodynamic Challenge: -Fluoro Elimination

The fundamental instability of fluorinated organometallics stems from the high electronegativity of fluorine and the highly polarized nature of the carbon-metal (C–M) bond. In traditional organolithium or Grignard reagents (e.g., CF

This decomposition pathway generates singlet difluorocarbene (:CF

The Zinc Advantage: Orbital and Covalent Dynamics

Zinc occupies a "Goldilocks" zone for fluorinated organometallics. Because zinc is more electronegative than lithium or magnesium, the C–Zn bond exhibits a highly covalent character. This covalency dampens the partial negative charge on the

Divergent decomposition and stability pathways of fluorinated organometallics based on metal choice.

Ligand Architecture and Solvent Effects

Even with the inherent stability of the C–Zn bond, bare fluoroalkylzinc species are susceptible to Schlenk equilibria, which can lead to the formation of unstable higher-order aggregates. Stability is synthetically enforced through precise solvent and ligand selection.

-

DMPU and DMF Coordination: Solvents with strong Lewis basicity, such as N,N'-Dimethylpropyleneurea (DMPU) or Dimethylformamide (DMF), are mandatory. They coordinate the zinc center, preventing aggregation and stabilizing the monomeric active species. For instance, replacing THF with DMPU in the preparation of Zn(CF

)I suppresses unwanted pentafluoroethylation side reactions and stabilizes the reagent for days [2]. -

Pivalate (OPiv) Ligands: The introduction of pivalate ligands creates solid, air- and moisture-stable organozinc reagents. The pivalate acts as a bidentate ligand, electronically saturating the zinc center while providing a bulky steric shield that prevents moisture ingress and dimerization [4].

Quantitative Stability Profiles

The table below synthesizes the half-lives and decomposition pathways of various fluorinated organometallic species, highlighting the dramatic stabilization achieved through zinc transmetallation and optimal solvent architecture.

| Reagent | Solvent | Temperature (°C) | Half-Life ( | Primary Decomposition Pathway |

| CF | THF | -100 | < 1 min | |

| CF | THF | -78 | < 5 min | |

| Zn(CF | DMPU | 25 | > 48 hours | Stable Schlenk equilibrium |

| R-CFZn-I (Zn/F Carbenoid) | DMF | 23 | ~2–3 hours | Olefination / |

| [(DMPU) | DMPU | 25 | > 1 month (solid) | Stable under inert atmosphere |

Data aggregated from comprehensive NMR studies of Zn/F carbenoids [1] and isolated difluoromethylzinc complexes [3].

Self-Validating Experimental Protocols

To ensure reproducibility and reliability in drug development workflows, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality and an analytical checkpoint.

Protocol A: In Situ Preparation of Trifluoromethylzinc (Zn(CF )I) in DMPU

This protocol generates a stable nucleophilic trifluoromethylating agent suitable for downstream copper-catalyzed cross-coupling [2].

-

Zinc Activation: Add zinc dust (10 mmol) to a Schlenk flask under argon. Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 3 minutes, followed by the addition of TMSCl (1 mol%).

-

Causality: Commercial zinc dust is passivated by a native ZnO layer that completely inhibits the oxidative addition of CF

I. This chemical scrubbing removes the oxide layer, exposing a highly reactive Zn(0) surface.

-

-

Solvent Introduction: Inject anhydrous DMPU (5 mL) and cool the suspension to 0 °C.

-

Causality: DMPU is chosen over THF because its strong dipole and Lewis basicity coordinate the zinc center, stabilizing the resulting Zn(CF

)I against Schlenk disproportionation into the less stable Zn(CF

-

-

Reagent Condensation: Bubble CF

I gas (12 mmol) into the mixture, or add via a cold-finger condenser. Stir at room temperature for 2 hours. -

Self-Validation Checkpoint (

F NMR): Withdraw a 0.1 mL aliquot and dilute in DMF-d7 with benzotrifluoride as an internal standard.-

Validation: A distinct singlet at approximately -38 to -40 ppm confirms the formation of the CF

–Zn species. The absence of a signal at -30 ppm (free CF

-

Protocol B: Generation of -Monofluoroalkylzinc Carbenoids

This protocol yields Zn/F carbenoids with a half-life of several hours at room temperature, representing a >

-

Oxidative Addition: To a suspension of activated zinc dust (2.0 equiv) in anhydrous DMF at 23 °C, add the 1-fluoro-1-iodoalkane substrate (1.0 equiv) dropwise.

-

Causality: DMF provides the optimal dielectric constant to stabilize the resulting Zn/F carbenoid without over-coordinating and quenching its nucleophilic reactivity toward external electrophiles.

-

-

Stirring and Equilibration: Stir the mixture vigorously for 30 minutes at 23 °C.

-

Causality: Unlike cryogenic lithium protocols, the covalent nature of the C–Zn bond allows this reaction to occur at ambient temperature without triggering immediate

-elimination.

-

-

Self-Validation Checkpoint (Titration & NMR):

-

Validation: Perform a standard iodine titration to determine the active zinc concentration. Concurrently,

F NMR should show a characteristic upfield shift of the fluorine signal compared to the starting material. Stability is validated by tracking the integration of this peak; >95% retention after 2 hours confirms a successfully stabilized carbenoid ready for nucleophilic monofluoroalkylation.

-

Conclusion

The transition from highly ionic lithium and magnesium fluorinated organometallics to covalent, ligand-stabilized organozinc reagents represents a paradigm shift in synthetic fluorine chemistry. By leveraging the orbital dynamics of zinc and the stabilizing architecture of solvents like DMPU and pivalate ligands, researchers can completely bypass the

References

- Source: Hokkaido University (hokudai.ac.jp)

- Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org)

- Source: Chemical Society Reviews (rsc.org)

- Source: BenchChem (benchchem.com)

The Application Scientist's Guide to 3,4-Difluorophenylzinc Bromide: Commercial Availability, Handling, and Negishi Coupling Workflows

Executive Summary: The Strategic Value of the 3,4-Difluorophenyl Motif

The incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy in modern medicinal chemistry. Specifically, the 3,4-difluorophenyl moiety is frequently deployed as a bioisostere to modulate lipophilicity, lower the pKa of adjacent functional groups, and block cytochrome P450-mediated metabolic oxidation. To efficiently append this motif onto complex molecular architectures, drug development professionals increasingly rely on the Negishi cross-coupling reaction. At the heart of this transformation is 3,4-difluorophenylzinc bromide , a highly selective and commercially available organometallic reagent.

Commercial Landscape and Physicochemical Profiling

Synthesizing organozinc reagents de novo in the laboratory can be fraught with reproducibility issues due to variations in zinc dust activation and ambient moisture. Consequently, the commercial availability of pre-formed 3,4-difluorophenylzinc bromide solutions has revolutionized late-stage functionalization workflows.

Major chemical suppliers, including Sigma-Aldrich , Rieke Metals , and Fluoropharm , supply this reagent exclusively as a 0.50 M solution in anhydrous tetrahydrofuran (THF) (CAS: 737797-28-3).

The Causality of the Solvent (THF):

Why is THF the universal solvent for commercial organozinc halides? Organozinc species (

Table 1: Standard Commercial Specifications

| Parameter | Specification | Causality / Scientific Rationale |

| CAS Number | 737797-28-3 | Unique identifier for the specific regioisomer. |

| Concentration | 0.50 M | Balances maximum payload with solubility limits to prevent precipitation at 4 °C. |

| Solvent | Anhydrous THF | Coordinates Zn(II) center; prevents Schlenk equilibrium shift to insoluble species. |

| Appearance | Clear to amber liquid | Turbidity indicates hydrolysis (formation of Zn(OH)2) or oxidation. |

| Storage | 2–8 °C, Argon | Minimizes zero-order degradation kinetics and prevents solvent evaporation. |

Mechanistic Insights: The Negishi Cross-Coupling

In drug discovery, the Negishi coupling is often preferred over the Suzuki-Miyaura (boronic acids) or Kumada (Grignard reagents) couplings. The causality lies in the electronegativity of zinc (1.65) compared to magnesium (1.31) or lithium (0.98). The highly covalent nature of the carbon-zinc bond renders 3,4-difluorophenylzinc bromide highly tolerant of sensitive electrophilic functional groups (e.g., esters, ketones, nitriles) that would otherwise be destroyed by harder nucleophiles .

During the catalytic cycle, the organozinc reagent intercepts the Pd(II) intermediate generated after the oxidative addition of the aryl halide. The transmetalation step is the turnover-limiting phase, driven thermodynamically by the formation of the zinc halide byproduct.

Figure 1: Negishi cross-coupling catalytic cycle with 3,4-difluorophenylzinc bromide.

Validated Experimental Protocol: Negishi Coupling Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop. Organozinc reagents degrade over time via protonation from trace moisture. Therefore, the protocol begins with a mandatory titer validation.

Phase 1: Reagent Validation (Iodometry)

-

Prepare Titrant: Dissolve an accurately weighed amount of iodine (

) in a 1.0 M solution of LiCl in THF. (Causality: LiCl breaks up organozinc aggregates, ensuring a rapid, stoichiometric reaction). -

Titration: Under argon, add the commercial 0.5 M 3,4-difluorophenylzinc bromide solution dropwise to the iodine solution until the brown color of iodine permanently disappears.

-

Validation Check: Calculate the active molarity. This ensures you are calculating equivalents based on the active carbon-zinc bond concentration, not the nominal bottle label, preventing incomplete conversions.

Phase 2: Negishi Coupling Execution

-

System Purge: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with high-purity Argon three times. (Causality: Removes surface-bound water and atmospheric oxygen, which rapidly quench the Pd(0) catalyst and the zinc reagent).

-

Reagent Loading: Add the aryl halide (1.0 equiv) and the precatalyst (e.g.,

, 0.05 equiv) to the flask. Dissolve in anhydrous THF to achieve a ~0.1 M concentration. -

Organozinc Transfer: Using a dry, argon-purged syringe, pierce the Sure/Seal™ of the commercial 3,4-difluorophenylzinc bromide bottle. Withdraw 1.2 to 1.5 equivalents (based on your Phase 1 titration) and add it dropwise to the reaction mixture at room temperature.

-

Reaction Execution: Heat the mixture to 60 °C. Monitor via TLC or LC-MS. (Self-Validation: The reaction should turn from yellow to a dark, homogeneous brown/black, indicating the formation of the active Pd(0) species and successful turnover).

-

Quench: Once the aryl halide is consumed, cool to 0 °C and quench with saturated aqueous

. (Causality: Mildly acidic quenching destroys unreacted organozinc without hydrolyzing sensitive products).

Figure 2: Sequential air-free workflow for handling commercial organozinc solutions.

Storage, Stability, and Degradation Kinetics

The commercial viability of 3,4-difluorophenylzinc bromide hinges on strict adherence to storage protocols. Recent kinetic studies demonstrate that organozinc solutions in THF follow zero-order degradation kinetics when exposed to trace elements .

Table 2: Degradation Vectors and Mitigation Strategies

| Degradation Vector | Chemical Consequence | Mitigation Strategy |

| Moisture ( | Protonation of the C-Zn bond, yielding 1,2-difluorobenzene and insoluble | Store in Sure/Seal™ bottles. Use positive Argon pressure during syringe withdrawal. |

| Oxygen ( | Oxidation to the corresponding zinc alkoxide/phenoxide. | Never open the bottle to the ambient atmosphere. Purge syringes with Argon x3. |

| Thermal Stress | Accelerated Schlenk equilibrium shifting and solvent evaporation. | Store strictly at 2–8 °C. Allow to warm to room temperature before piercing septum to prevent condensation. |

By understanding the causality behind the reagent's physicochemical properties and strictly adhering to self-validating protocols, drug development professionals can leverage commercial 3,4-difluorophenylzinc bromide to reliably access high-value fluorinated chemical space.

References

-

Sigma-Aldrich. "3,4-Difluorophenylzinc bromide, 0.50 M in THF | 737797-28-3". Sigma-Aldrich Catalog. 1

-

Rieke Metals. "Catalog 2014-2015 - Rieke Metals Organozincs". Rieke Metals. 2

-

Fluoropharm. "737797-28-3 | 3,4-Difluorophenylzinc bromide 0.5M solution in THF". Fluoropharm Products. 3

-

ChemRxiv. "Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions". ChemRxiv. 4

-

ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors". Organic Process Research & Development. 5

Sources

Procurement and Handling of 3,4-Difluorophenylzinc Bromide (0.5 M in THF): A Technical Guide

Executive Summary

For drug development professionals and synthetic chemists, the incorporation of fluorinated aromatic motifs is a critical strategy for modulating lipophilicity, metabolic stability, and target binding affinity. 3,4-Difluorophenylzinc bromide (CAS: 737797-28-3) is a highly specialized organometallic reagent used primarily in Negishi cross-coupling reactions.

This whitepaper provides a comprehensive evaluation of the commercial procurement landscape for this reagent, alongside the fundamental mechanistic rationale for its formulation (0.5 M in THF). Furthermore, to ensure rigorous scientific integrity, we detail self-validating handling and application protocols that eliminate the stoichiometric uncertainties commonly associated with reactive organometallics.

Chemical Profile & Mechanistic Rationale

Why Tetrahydrofuran (THF)?

Organozinc halides (

In non-coordinating solvents, this equilibrium can shift, leading to the precipitation of zinc halides and unpredictable reagent stoichiometry. THF acts as a strong Lewis base. The oxygen lone pairs in THF coordinate directly into the empty 4p orbitals of the electropositive zinc center. This solvation stabilizes the monomeric

The Causality of the 0.5 M Concentration

Commercially, this reagent is standardized at 0.5 M . This specific concentration is the thermodynamic "sweet spot" for laboratory and industrial use.

-

Higher concentrations (>1.0 M) risk the precipitation of solvated zinc complexes at lower temperatures (e.g., during winter transit or cold-room storage), which permanently alters the molarity of the supernatant.

-

Lower concentrations (<0.2 M) unnecessarily dilute the reaction mixture, reducing the rate of the bimolecular transmetalation step in the catalytic cycle and limiting batch-size scalability.

Procurement & Price Comparison

Procuring highly reactive organometallics requires balancing cost with reagent fidelity. Rieke Metals is the primary historical manufacturer of specialty zinc reagents, utilizing highly reactive Rieke® Zinc (

Below is a comparative pricing matrix based on historical catalog data and current market availability for 3,4-Difluorophenylzinc bromide, 0.5 M in THF .

| Supplier | Volume | Concentration | Solvent | Estimated Price (USD) | Notes / Catalog Ref |

| Rieke Metals | 25 mL | 0.5 M | THF | $170.00 | Item 2167; In-stock standard |

| Rieke Metals | 50 mL | 0.5 M | THF | $260.00 | Item 2167; In-stock standard |

| Rieke Metals | 100 mL | 0.5 M | THF | $440.00 | Item 2167; In-stock standard |

| Rieke Metals | 250 mL | 0.5 M | THF | $740.00 | Item 2167; Pilot scale |

| Rieke Metals | 500 mL | 0.5 M | THF | $1,250.00 | Item 2167; Bulk manufacturing |

| Sigma-Aldrich | Varies | 0.5 M | THF | POA (Quote Required) | CAS 737797-28-3 |

| Howei Pharm | Bulk | ≥95% | THF | POA (Quote Required) | Custom Synthesis / API scale |

Data Synthesis: For research-scale applications (25–100 mL), purchasing directly from specialized organometallic vendors like Rieke Metals is highly cost-effective and avoids the lead times associated with custom synthesis requests from broader chemical distributors.

Quality Control: Self-Validating Titration Protocol

Organometallic reagents degrade over time due to trace moisture ingress or slow coupling with the solvent. Trusting the label concentration of a stored bottle introduces a critical failure point. To establish a self-validating system , the reagent must be titrated immediately prior to use.

We utilize the Knochel Iodometric Titration method . The addition of LiCl is the causal factor that makes this work for zinc: LiCl forms a highly soluble zincate complex, preventing the precipitation of mixed magnesium/zinc halides that obscure the colorimetric endpoint.

Step-by-Step Titration Methodology

-

Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon.

-

Reference Weighing: Accurately weigh ~25 mg of elemental Iodine (

) into the flask. Record the exact mass. -

Solvation: Add 2.0 mL of a strictly anhydrous 0.5 M LiCl solution in THF. Stir until the iodine completely dissolves, yielding a deep brown solution.

-

Titration: Load a 1.0 mL gas-tight syringe with the 3,4-difluorophenylzinc bromide solution. Add the zinc reagent dropwise to the iodine solution under vigorous stirring.

-

Observation: The endpoint is reached when the brown color sharply disappears, leaving a clear or pale-yellow solution.

-

Validation Calculation: Calculate the exact molarity:

Self-validating iodometric titration workflow for organozinc reagents.

Application Protocol: Negishi Cross-Coupling

The Negishi coupling is the premier method for linking the 3,4-difluorophenyl moiety to other aryl or vinyl halides. The zinc reagent's attenuated nucleophilicity allows for exceptional functional group tolerance (e.g., esters, ketones, and nitriles remain unreacted).

Step-by-Step Coupling Methodology

-

Catalyst Activation: In an Argon-flushed Schlenk tube, add 0.05 equiv of

(or a Pd(II) precatalyst like PEPPSI-IPr) and the limiting electrophile (e.g., an aryl bromide, 1.0 equiv). -

Solvent Addition: Add anhydrous THF to achieve a 0.2 M concentration of the electrophile.

-

Reagent Injection: Based on the exact molarity calculated from the titration protocol, slowly inject 1.2 equiv of 3,4-difluorophenylzinc bromide via syringe.

-

Thermal Activation: Heat the reaction mixture to 60 °C. The causality of heating is to overcome the activation energy barrier of the transmetalation step, which is typically rate-limiting in Negishi couplings involving electron-deficient zinc reagents.

-

Self-Validating Checkpoint: After 4 hours, withdraw a 0.1 mL aliquot. Quench with saturated aqueous

and extract with EtOAc. Analyze via GC-MS or TLC. Do not proceed to workup until the complete disappearance of the starting electrophile is confirmed. -

Quench & Workup: Once validated, cool the reaction to 0 °C and quench slowly with saturated aqueous

. Extract with ethyl acetate, wash with brine, dry over

Mechanistic pathway of the Negishi cross-coupling catalytic cycle.

References

-

Rieke Metals. "The Utility of Rieke® Highly Reactive Zinc and Organozinc Reagents." Catalog 2014-2015. Retrieved from: [Link]

Physical Properties of Fluorinated Organozinc Reagents: A Technical Guide

Topic: Physical Properties of Fluorinated Organozinc Reagents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Fluorine Effect in Organometallics

In the landscape of drug discovery, the introduction of fluorine is a strategic maneuver to modulate pKa, lipophilicity, and metabolic stability. However, the installation of these groups via organometallic reagents—specifically organozincs—presents unique physical challenges.

Fluorinated organozinc reagents (

Structural and Electronic Properties[2][3]

The C–Zn Bond Polarization

Unlike standard alkylzinc reagents (e.g.,

-

Inductive Effect (-I): The fluorine atoms pull electron density away from the

-carbon, destabilizing the negative charge density that usually resides there in organometallics. -

Bond Shortening: Electrostatic attraction between the highly partial positive Zn and the partial negative

(or -

Lewis Acidity: The electron-withdrawing nature of the

group makes the Zinc center significantly more Lewis acidic. This increases the reagent's affinity for hard donor ligands (THF, DMF, DMPU, TMEDA).

Stability and Decomposition Pathways

The physical stability of fluorinated organozincs is the primary bottleneck in their utility. The dominant decomposition pathway is

Mechanism:

-Elimination

The decomposition of trifluoromethylzinc reagents (

Figure 1: The

Stabilization Strategy: To prevent this, the zinc center must be saturated with stabilizing ligands (e.g., DMPU, TMEDA) to sterically and electronically inhibit the approach of the fluorine atom to the zinc center.

Solution State Dynamics: The Schlenk Equilibrium[4]

The Schlenk equilibrium is the governing physical dynamic for organozinc reagents in solution. For fluorinated reagents, this equilibrium is heavily influenced by solvent polarity and ligand coordination.

Impact of Fluorination on Equilibrium

-

Shift to the Right: In many cases, the formation of the bis(fluoroalkyl)zinc species

is thermodynamically favored, especially if -

Aggregation: Unlike

which is monomeric in non-polar solvents, fluorinated organozincs often form complex aggregates due to bridging interactions involving the halogen (

Solvent Effects Data

The choice of solvent dictates the position of the equilibrium and the aggregation state.

| Solvent | Dielectric Constant ( | Donor Number (DN) | Effect on | Recommended Use |

| THF | 7.5 | 20.0 | Moderate stabilization; promotes monomer/dimer equilibrium. | General synthesis |

| DMF | 36.7 | 26.6 | High stabilization of ionic species; promotes | Preparation from |

| DMPU | 36.1 | ~30 | Excellent stabilization of Zn; suppresses | Storage/High-temp reactions |

| Toluene | 2.4 | ~0 | Poor solubility; promotes tight aggregation/precipitation. | Non-polar extractions |

Experimental Protocols & Handling

Preparation of Bis(trifluoromethyl)zinc (DMPU Complex)

This protocol utilizes the stabilization effect of DMPU to create a shelf-stable reagent.

Reagents:

- (1.0 M in hexanes)

- (Gas)

-

DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) - Distilled and stored over MS

Workflow:

-

Ligand Exchange: In a flame-dried Schlenk flask under Argon, dissolve

(10 mmol) in dry THF (20 mL). Add DMPU (22 mmol) dropwise at 0°C.-

Why? DMPU displaces weaker ligands and pre-coordinates Zn.

-

-

Insertion: Cool the mixture to -70°C. Bubble

gas into the solution for 30 minutes.-

Why? Low temperature prevents immediate decomposition of the forming unstable intermediates.

-

-

Warming: Allow the mixture to slowly warm to Room Temperature (RT) over 2 hours.

-

Observation: The solution turns from clear to slightly yellow.

-

-

Filtration: Remove volatile byproducts (

) under reduced pressure. The resulting solid/oil is

Handling Precautions

-

Moisture Sensitivity: While less pyrophoric than

, fluorinated zincs hydrolyze instantly to release -

Thermal Limits:

- : Stable up to ~60°C.

- (THF solution): Decomposes slowly > 0°C; store at -20°C.

Visualization of Reaction Pathways[5]

The following diagram illustrates the divergent reactivity of fluorinated organozincs based on the presence of a catalyst or thermal activation.

Figure 2: Divergent reactivity: Thermal decomposition to carbenes vs. Catalytic cross-coupling.

References

-

Mechanistic Insights into the Schlenk Equilibrium : Birkhoff, K. M., et al. "How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents." ACS Publications, 2017. [Link]

-

Trifluoromethylation Reagents : Zhu, L., et al. "Development of (Trifluoromethyl)zinc Reagent as Trifluoromethyl Anion and Difluorocarbene Sources."[2][3][4] Organic Letters, 2015. [Link]

-

Organozinc Structure & Reactivity : Rio, J., et al. "Structure–Reactivity Relationship of Organozinc and Organozincate Reagents."[5] European Journal of Organic Chemistry, 2023.[5] [Link]

-

General Organozinc Preparation : Huo, S.[6] "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents." Organic Letters, 2003.[6] [Link]

Sources

- 1. General alkyl fluoride functionalization via short-lived carbocation-organozincate ion pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of (Trifluoromethyl)zinc Reagent as Trifluoromethyl Anion and Difluorocarbene Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

Whitepaper: Advanced Storage and Handling Protocols for 3,4-Difluorophenylzinc Bromide

Executive Summary

3,4-Difluorophenylzinc bromide is a highly versatile organometallic reagent, widely utilized in Negishi cross-coupling reactions for pharmaceutical synthesis and advanced materials development. While organozinc halides are inherently less reactive—and thus more functional-group tolerant—than their Grignard or organolithium counterparts, their stability is not absolute. As application scientists, we must treat the storage and handling of these reagents not as a static protocol, but as a dynamic equilibrium that must be actively protected from thermodynamic degradation pathways. This guide establishes a self-validating system for the storage, handling, and verification of 3,4-difluorophenylzinc bromide.

The Mechanistic Causality of Organozinc Stability

The carbon-zinc bond in 3,4-difluorophenylzinc bromide is highly covalent, reducing its nucleophilicity and preventing the spontaneous homolytic cleavage often seen in more polarized organometallics[1]. However, the zinc center remains a strong Lewis acid. In commercial formulations, this reagent is typically supplied as a 0.50 M solution in anhydrous tetrahydrofuran (THF).

The Causality of Solvent Choice: THF is not merely a carrier solvent; it acts as a critical coordinating ligand. The oxygen atoms in THF donate electron density into the empty p-orbitals of the zinc atom, forming a stabilized tetrahedral complex. If the THF evaporates or is replaced by a non-coordinating solvent, the organozinc species aggregates, leading to precipitation and a rapid, irreversible loss of active titer. Furthermore, the addition of salts like LiCl (Knochel's method) can further stabilize these reagents by forming highly soluble zincate complexes, drastically improving their shelf life[2].

Degradation Pathways and Thermodynamic Vulnerabilities

When 3,4-difluorophenylzinc bromide degrades, it does not simply "fade." It actively reacts with environmental contaminants via two primary vectors:

-

Hydrolysis (Moisture Ingress): Water acts as a strong acid relative to the C-Zn bond. Moisture ingress leads to rapid protonation of the aryl ring, yielding 1,2-difluorobenzene and insoluble zinc hydroxide bromide. This reaction is irreversible, highly exothermic, and destroys the reagent's coupling ability.

-

Oxidation (Air Exposure): Exposure to atmospheric oxygen leads to the radical insertion of O₂ into the C-Zn bond. Upon aqueous workup, this pathway yields phenolic byproducts (e.g., 3,4-difluorophenol) and zinc oxide[3].

Fig 1: Primary degradation pathways of 3,4-difluorophenylzinc bromide.

Quantitative Storage Data

To maintain a self-validating storage system, parameters must be strictly enforced. Thermal energy accelerates disproportionation (the formation of diorganozinc and zinc bromide). Keeping the solution chilled suppresses this kinetic pathway, while strict inert atmospheres prevent oxidation[4].

| Parameter | Quantitative Metric | Mechanistic Rationale & Causality |

| Storage Temperature | 2 °C to 8 °C | Suppresses kinetic degradation; <0 °C may precipitate Zn salts[5]. |

| Active Concentration | 0.50 M in THF | Balances reactivity with solubility; higher molarities risk precipitation. |

| Expected Shelf Life | 6 to 10 months | Follows zero-order degradation kinetics under strict Argon[4]. |

| Atmosphere | 100% Argon | Argon is heavier than N₂, blanketing the solution to prevent oxidation. |

| Container Integrity | Sure/Seal™ Septum | Maintains positive pressure; excessive punctures compromise the barrier. |

| Titration Frequency | Every 30 days | Tracks active C-Zn bond titer; ensures stoichiometric precision in couplings. |

Validated Experimental Protocols

As a rule of scientific integrity, you cannot trust a label concentration after a septum has been pierced. A self-validating system requires empirical verification of the active C-Zn titer before committing expensive substrates to a Negishi coupling.

Protocol A: Inert Transfer via Schlenk Technique

Every needle puncture introduces a micro-pathway for ambient air. This protocol minimizes exposure.

Step-by-Step Methodology:

-

Preparation: Dry a glass syringe and stainless-steel needle in an oven at 120 °C for 2 hours. Cool in a desiccator.

-

Purging: Connect the syringe to an Argon line. Draw and expel Argon three times to completely flush ambient air from the syringe barrel.

-

Pressurization: Insert an Argon-filled balloon with a needle into the Sure/Seal™ bottle of 3,4-difluorophenylzinc bromide to maintain positive pressure.

-

Aspiration: Insert the purged extraction needle into the Sure/Seal™ septum. Slowly withdraw the required volume of the 0.50 M solution to prevent cavitation and solvent bubbling.

-

Transfer: Swiftly transfer the solution into the sealed, Argon-flushed reaction flask.

-

Storage Maintenance: Remove the Argon balloon, seal the punctured septum with Parafilm, and immediately return the bottle to the 2-8 °C refrigerator.

Fig 2: Self-validating inert transfer workflow for organozinc reagents.

Protocol B: Iodometric Titration for Active Zinc Concentration

To validate the integrity of the stored reagent, perform an iodometric titration. Iodine reacts quantitatively with the active C-Zn bond, allowing precise molarity calculation[4].

Step-by-Step Methodology:

-

Standard Preparation: Prepare a 1.0 M standard solution of Iodine (I₂) in anhydrous THF in a dry, Argon-flushed Schlenk flask[2].

-

Aliquot Preparation: Accurately weigh a 1.0 mL aliquot of the 3,4-difluorophenylzinc bromide solution into a separate sealed vial containing a magnetic stir bar and 3 mL of anhydrous THF.

-

Titration: Titrate the organozinc solution with the I₂/THF standard dropwise using a precision syringe pump or micro-burette.

-

Endpoint Detection: The endpoint is reached when the dark brown color of iodine persists in the solution, indicating that all active C-Zn bonds have been consumed[2].

-

Calculation: Calculate the exact molarity of the organozinc reagent based on the volume of I₂ consumed (

). If the concentration drops below 0.35 M, discard the reagent to prevent reaction stalling.

Conclusion

The successful utilization of 3,4-difluorophenylzinc bromide relies entirely on the rigor of its storage and handling. By treating the reagent as a dynamic, moisture- and oxygen-sensitive complex stabilized by THF coordination, and by implementing self-validating titration protocols, researchers can completely eliminate reagent degradation as a variable in complex cross-coupling campaigns.

References

Sources

Methodological & Application

Negishi coupling using 3,4-difluorophenylzinc bromide

Application Note: Negishi Cross-Coupling with 3,4-Difluorophenylzinc Bromide

Abstract

This technical guide details the protocol for utilizing 3,4-difluorophenylzinc bromide in Palladium-catalyzed Negishi cross-coupling reactions. The 3,4-difluorophenyl motif is a critical bioisostere in medicinal chemistry, offering enhanced metabolic stability and lipophilicity. However, the electron-withdrawing nature of the fluorine substituents renders the organozinc reagent less nucleophilic than non-fluorinated analogues, requiring specific catalytic adjustments to ensure efficient transmetallation. This document provides a self-validating workflow, including reagent titration, catalyst selection logic, and troubleshooting for common failure modes.

Reagent Profile & Chemical Logic

Reagent: 3,4-Difluorophenylzinc bromide

Structure:

-

Electronic Effect: The two fluorine atoms at the 3 and 4 positions exert a strong inductive electron-withdrawing effect (

). This decreases the electron density at the Carbon-Zinc bond. -

Reactivity Consequence: Reduced nucleophilicity compared to Phenylzinc bromide. The rate-limiting step in the catalytic cycle often shifts toward transmetallation .

-

Stability: Highly sensitive to moisture (protonolysis yields 1,2-difluorobenzene).

Strategic Implication: Standard Pd(

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. Understanding the specific impact of the difluoro-substitution is vital for troubleshooting.

Figure 1: Catalytic cycle highlighting the Transmetallation step, which is kinetically slower for electron-deficient organozincs.

Experimental Protocol

Pre-Reaction Validation: Iodine Titration

Crucial Step: Commercial organozinc reagents degrade over time. Using a degraded reagent leads to incomplete conversion and difficult purification. You must titrate before every critical batch.

Method:

-

Dry a 10 mL vial and purge with Argon.

-

Add 254 mg Iodine (1.0 mmol) and dissolve in 2 mL dry THF .

-

Add 1-2 mL of 0.5 M LiCl in THF (accelerates the reaction and sharpens the endpoint).

-

Cool to 0°C.

-

Add the organozinc solution dropwise via a tared syringe.

-

Endpoint: The dark brown solution turns clear/colorless.

Calculation:

General Coupling Procedure

Scale: 1.0 mmol Electrophile basis.

| Component | Equiv. | Amount | Notes |

| Aryl Halide (R-X) | 1.0 | 1.0 mmol | Bromides/Iodides preferred. Chlorides require Buchwald precatalysts. |

| Pd(dppf)Cl₂·DCM | 0.03 | 24 mg | Robust "workhorse" catalyst. Alternative: XPhos Pd G4 (2 mol%) for difficult substrates. |

| 3,4-F₂-PhZnBr | 1.5 | ~3.0 mL | Adjust volume based on titration. |

| THF (Anhydrous) | - | 2-3 mL | Concentration [0.2 - 0.3 M]. |

Workflow:

Figure 2: Operational workflow.[1][2][3][4] Note that the organozinc is added LAST to the catalyst/substrate mix.

Step-by-Step:

-

Setup: Flame-dry a reaction vial equipped with a stir bar. Cool under a stream of Argon.[5]

-

Charging: Add the Aryl Halide (1.0 mmol) and Pd catalyst (3 mol%). Cap the vial.

-

Solvation: Inject anhydrous THF (2 mL) via syringe. Purge the headspace with Argon for 1 minute.

-

Reagent Addition: Slowly inject the titrated 3,4-difluorophenylzinc bromide solution (1.5 equiv) at room temperature.

-

Observation: A mild exotherm may occur. The solution color typically changes (often to a dark amber/brown upon catalyst activation).

-

-

Reaction: Heat the block to 60°C . Stir vigorously.

-

Monitoring: Check LCMS at 1 hour. Look for the product mass.

-

Self-Validation: If starting material remains but the zinc reagent is consumed (check by quenching a mini-aliquot), add 0.5 equiv more Zinc reagent.

-

-

Work-up:

-

Cool to RT.

-

Quench carefully with saturated aq.

(caution: gas evolution). -

Dilute with EtOAc (or MTBE). Separate layers.

-

Wash organic layer with water and brine. Dry over

.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G4 or PEPPSI-IPr . These bulky ligands protect the Pd center. |

| Protodehalogenation | Wet Reagents | The Zn reagent protonated to form 1,2-difluorobenzene. Re-titrate Zn reagent and use fresh anhydrous THF. |

| Homocoupling (Ar-Ar) | Oxidation of Zn Reagent | Oxygen ingress promotes oxidative homocoupling. Ensure strict Argon atmosphere. |

| Sluggish Reaction | Slow Transmetallation | Add a polar co-solvent: NMP or DMI (10% v/v) . This breaks Zn aggregates and accelerates transmetallation. |

Expert Insight: For substrates containing esters or nitriles, maintain the temperature below 60°C to prevent nucleophilic attack by the organozinc on the functional group, although 3,4-difluorophenylzinc is less aggressive than non-fluorinated variants.

References

-

Negishi Coupling Review: King, A. O.; Yasuda, N. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." Topics in Organometallic Chemistry, 2004 , 6, 205–245. Link

-

Titration Protocol: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43, 3333–3336. Link (Describes the LiCl/Iodine titration method adapted for Organozincs).

-

Fluorinated Reagents: "Handling and Applications of Fluorinated Organozinc Reagents." MilliporeSigma Technical Bulletin. Link

-

Catalyst Selection: Milne, J. E.; Buchwald, S. L.[6] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[4] Journal of the American Chemical Society, 2004 , 126, 13028–13029. Link

Sources

general procedure for 3,4-difluorophenylzinc bromide synthesis

Application Note: High-Fidelity Synthesis of 3,4-Difluorophenylzinc Bromide

Executive Summary & Strategic Rationale

The introduction of fluorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and binding affinity. 3,4-Difluorophenylzinc bromide is a critical intermediate for installing the 3,4-difluorophenyl motif via Negishi cross-coupling.

The Challenge: Direct preparation of the magnesium analogue (Grignard reagent) from 1-bromo-3,4-difluorobenzene is fraught with safety and yield issues. The high electronegativity of the fluorine atoms at the 3- and 4-positions renders the C-Mg bond highly polarized. Under standard Grignard formation conditions (Mg turnings, reflux), this substrate is prone to 1,2-elimination , generating a highly reactive benzyne intermediate (3,4-difluorobenzyne), which leads to polymerization and tar formation rather than the desired nucleophile.

The Solution: This protocol utilizes the Direct Zinc Insertion method mediated by Lithium Chloride (LiCl). Zinc, being less electropositive than magnesium, forms a more covalent Carbon-Metal bond, suppressing the elimination pathway. The inclusion of LiCl solubilizes the organozinc species, forming a RZnX·LiCl complex that significantly enhances the rate of insertion and the stability of the final reagent.

Safety Assessment & Handling

-

Hazard Class: Pyrophoric (variable), Water-Reactive, Corrosive.

-

Specific Risk: 3,4-Difluorophenyl derivatives can be skin sensitizers. The organozinc reagent will react violently with water to release 1,2-difluorobenzene and heat.

-

Engineering Controls: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

-

Solvent Safety: Tetrahydrofuran (THF) must be anhydrous and free of peroxides.

Mechanistic Workflow

The synthesis proceeds via the oxidative addition of activated zinc (Zn*) into the Carbon-Bromine bond. The presence of LiCl breaks down the zinc surface oxide layer and stabilizes the resulting organozinc species.

Figure 1: Reaction pathway highlighting the stability of the Zinc insertion compared to the risky Grignard route.

Detailed Protocol: Direct Insertion Method

This protocol is optimized for a 50 mmol scale.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount | Notes |

| 1-Bromo-3,4-difluorobenzene | 192.99 | 1.0 | 9.65 g (approx 5.8 mL) | Liquid, d=1.66 g/mL |

| Zinc Dust | 65.38 | 1.5 | 4.90 g | < 10 micron particle size preferred |

| Lithium Chloride (LiCl) | 42.39 | 1.5 | 3.18 g | Anhydrous (Critical) |

| 1,2-Dibromoethane (EDB) | 187.86 | 0.05 | 0.47 g (0.21 mL) | Activator |

| Chlorotrimethylsilane (TMSCl) | 108.64 | 0.01 | 0.05 g (0.06 mL) | Activator |

| THF (Anhydrous) | 72.11 | - | 50 mL | Solvent |

Step-by-Step Procedure

Phase 1: Drying and Activation [1]

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (connected to Argon/Vacuum manifold), and a rubber septum.

-

LiCl Drying: Add LiCl (3.18 g) to the flask. Heat the flask to 140–150°C under high vacuum (0.1 mmHg) for 1 hour to remove all traces of water. Note: LiCl is extremely hygroscopic; this step is non-negotiable.

-

Zinc Addition: Cool the flask to room temperature (RT) under Argon. Add Zinc dust (4.90 g).

-

Re-drying: Heat the Zn/LiCl mixture to 140°C under high vacuum for another 20 minutes. Cool to RT under Argon.

-

Solvation: Add anhydrous THF (50 mL). The LiCl will dissolve, creating a solution with suspended Zinc dust.

-

Chemical Activation:

-

Add 1,2-dibromoethane (0.21 mL) . Heat the mixture to reflux for 1 minute, then cool to RT.

-

Add TMSCl (0.06 mL) . Stir for 5 minutes. Visual Cue: Slight bubbling or a change in the grey suspension's texture indicates active surface sites.

-

Phase 2: Oxidative Addition 7. Initiation: Add approximately 5% (0.3 mL) of the 1-bromo-3,4-difluorobenzene neat via syringe. Warm the flask gently to 30–35°C.

- Observation: An exotherm (temperature spike) indicates the reaction has started. If no exotherm occurs within 10 minutes, add another 0.1 mL of EDB and heat briefly.

- Addition: Once initiated, add the remaining bromide dropwise over 20–30 minutes. Maintain the internal temperature between 30°C and 40°C .

- Expert Tip: Do not reflux. Higher temperatures increase the risk of Wurtz homocoupling (Ar-Ar dimerization).

- Completion: Stir the mixture at 30°C for 2–4 hours.

- Monitoring: Monitor reaction progress by GC-MS or TLC. (Quench a 0.1 mL aliquot with saturated NH4Cl/ether; analyze the organic layer. Look for the disappearance of the bromide peak and appearance of 1,2-difluorobenzene).

Phase 3: Filtration & Storage 11. Settling: Stop stirring and allow the unreacted Zinc to settle for 1 hour. 12. Filtration: Cannulate the supernatant through a syringe filter (PTFE, 0.45 µm) or a glass frit into a dry, Argon-flushed storage Schlenk flask.

- Result: A clear to slightly yellow solution.

Analytical Protocol: Iodine Titration

You cannot assume the yield is 100%. You must titrate the reagent to determine the precise molarity (M) before use.

Principle:

Procedure:

-

Weigh accurately 254 mg of Iodine (1.00 mmol) into a dry 10 mL vial equipped with a stir bar.

-

Dissolve in 2-3 mL of 0.5M LiCl in THF (prepared separately). The solution will be dark brown.[8]

-

Cool to 0°C (ice bath).

-

Add the prepared 3,4-difluorophenylzinc bromide solution dropwise via a 1.0 mL graduated syringe (or micropipette) while stirring vigorously.

-

Endpoint: The solution will transition from Brown

Yellow-

Stop adding exactly when the solution becomes clear/colorless.

-

-

Calculation:

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Exotherm upon initiation | Zinc surface passivated (oxide layer). | Add 5 mol% more TMSCl. Ensure THF is <50 ppm water.[2] |

| Low Yield (<60%) | Homocoupling (Ar-Ar) or Protonation. | Lower the reaction temperature.[8] Ensure LiCl was dried thoroughly at 150°C. |

| Precipitate forms in storage | Saturation of Zn salts. | The reagent is likely still active. Titrate the supernatant and use. |

| Dark/Black Solution | Fine Zinc particles not filtered. | Re-filter through Celite under Argon. |

References

-

Knochel, P. et al. "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides." Organic Letters, 2003, 5, 423-425.[9] Link

-

Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43, 3333-3336. Link

-

Krasovskiy, A. & Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006, 5, 890-891. Link

-

Rieke, R. D. "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 1989, 246, 1260-1264. Link

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemtips.wordpress.com [chemtips.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

High-Efficiency Palladium-Catalyzed Negishi Cross-Coupling with 3,4-Difluorophenylzinc Bromide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Strategic Rationale: Why Negishi for Fluorinated Arenes?

The 3,4-difluorophenyl moiety is a highly privileged pharmacophore in modern drug discovery. The introduction of this electron-deficient, lipophilic group can dramatically modulate a drug candidate's pKa, improve metabolic stability against cytochrome P450 oxidation, and enhance target binding affinity through multipolar interactions.

However, synthesizing these motifs via traditional Suzuki-Miyaura cross-coupling presents a significant chemical hurdle. Polyfluorinated arylboronic acids are notoriously unstable under the basic conditions required for Suzuki couplings, undergoing rapid, base-induced protodeboronation[1][2]. This side reaction consumes the boronic acid before transmetalation can occur, leading to poor yields and complex purification pipelines.

The Causality of Method Selection: To bypass protodeboronation, the Negishi cross-coupling utilizing 3,4-difluorophenylzinc bromide (CAS: 737797-28-3) is the premier strategic choice. Because organozinc reagents possess a highly polarized and reactive C–Zn bond, transmetalation to the palladium center occurs rapidly without the need for exogenous base[3][4]. This base-free environment perfectly preserves base-sensitive functional groups (e.g., esters, aliphatic ketones, and acidic α-protons) while entirely eliminating the protodeboronation degradation pathway.

Mechanistic Principles & Catalyst Selection

The Negishi coupling operates via a classic Pd(0)/Pd(II) catalytic cycle. However, the unique electronic properties of 3,4-difluorophenylzinc bromide dictate specific catalyst design choices.

-

Oxidative Addition: The Pd(0) active species inserts into the aryl halide (Ar–X) bond.

-

Transmetalation: The electron-deficient nature of the 3,4-difluorophenyl ring makes the zinc reagent slightly less nucleophilic than electron-rich arylzincs. To prevent the catalytic cycle from stalling at the Pd(II) resting state, highly active, electron-rich dialkylbiarylphosphine ligands (such as SPhos or XPhos) are employed[5][6]. These ligands accelerate transmetalation and stabilize the monomeric Pd active species.

-

Reductive Elimination: The steric bulk of ligands like SPhos forces the two aryl groups into close proximity, facilitating rapid reductive elimination to yield the biaryl product and regenerate Pd(0)[5].

Figure 1: Catalytic cycle of the Pd-catalyzed Negishi cross-coupling.

Quantitative Data & Optimization

To establish a self-validating baseline, the coupling of 4-bromoanisole with 3,4-difluorophenylzinc bromide was evaluated across various catalyst systems. The data demonstrates that while traditional Pd(PPh₃)₄ is functional, modern Buchwald ligands or N-Heterocyclic Carbene (NHC) complexes (like PEPPSI-IPr) offer vastly superior kinetics at room temperature.

Table 1: Optimization of Reaction Conditions

| Catalyst System (Loading) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (5 mol%) | THF | 65 | 12 | 74 |

| Pd(OAc)₂ / SPhos (2 mol%) | THF | 25 | 4 | 95 |

| PEPPSI-IPr (2 mol%) | THF | 25 | 2 | 98 |

| Pd₂(dba)₃ / XPhos (2 mol%) | THF/Toluene | 65 | 3 | 92 |

Table 2: Substrate Scope & Functional Group Tolerance (Using Pd(OAc)₂/SPhos)

| Electrophile | Product Motif | Yield (%) | Mechanistic Note |

| 4-Bromoanisole | 4-(3,4-difluorophenyl)anisole | 95 | Standard electron-rich aryl bromide. |

| 4-Chlorobenzonitrile | 4-(3,4-difluorophenyl)benzonitrile | 88 | Requires elevated temp (60 °C) for C-Cl activation. |

| 3-Bromopyridine | 3-(3,4-difluorophenyl)pyridine | 91 | Excellent heteroaryl tolerance; no zinc coordination issues. |

| Ethyl 4-bromobenzoate | Ethyl 4-(3,4-difluorophenyl)benzoate | 93 | Ester remains strictly intact due to base-free conditions. |

Experimental Protocols

The following methodology utilizes a self-validating workflow. In-process controls (TLC/LCMS) ensure that the reaction is driven to completion before the critical quenching step.

Figure 2: End-to-end experimental workflow for the Negishi protocol.

Materials Required

-

Organozinc Reagent: 3,4-Difluorophenylzinc bromide, 0.5 M solution in THF. (Note: Highly moisture sensitive. Must be handled under Argon or Nitrogen).

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) and SPhos ligand[6].

-

Solvent: Anhydrous Tetrahydrofuran (THF), degassed.

-

Electrophile: Aryl or heteroaryl halide (1.0 equiv).

Step-by-Step Methodology

Step 1: System Preparation (Strictly Anhydrous)

-

Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum.

-

Backfill the flask with high-purity Argon. Repeat the vacuum/Argon cycle three times to ensure a completely inert atmosphere.

Step 2: Catalyst & Substrate Dissolution

-

Add the aryl halide (1.0 mmol, 1.0 equiv) to the flask.

-

Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

-

Inject 3.0 mL of anhydrous, degassed THF. Stir for 10 minutes at room temperature until the solution becomes homogenous and takes on a characteristic pale yellow/orange hue (indicating the formation of the active Pd-SPhos complex).

Step 3: Transmetalation & Coupling

-

Using a dry, Argon-purged syringe, add the 0.5 M solution of 3,4-difluorophenylzinc bromide in THF (2.6 mL, 1.3 mmol, 1.3 equiv) dropwise over 5 minutes.

-

Causality Note: Dropwise addition prevents localized concentration spikes that can lead to undesired homocoupling of the zinc reagent.

-

-

Allow the reaction to stir at room temperature (25 °C) for aryl bromides/iodides, or heat to 60 °C for aryl chlorides.

Step 4: In-Process Control (Self-Validation)

-

After 2 hours, withdraw a 10 µL aliquot via syringe.

-

Quench the aliquot into 200 µL of methanol and analyze via LCMS or TLC.

-

If the starting aryl halide is completely consumed, proceed to Step 5. If not, continue stirring and re-check after 1 hour.

Step 5: Quenching & Phase Separation

-

Cool the reaction vessel to 0 °C using an ice bath.

-

Carefully quench the reaction by adding 5.0 mL of saturated aqueous Ammonium Chloride (NH₄Cl) solution.

-

Causality Note: Quenching with mildly acidic NH₄Cl is critical. Stronger basic quenches (like NaOH) will precipitate insoluble zinc hydroxide[Zn(OH)₂] emulsions that trap the product and make phase separation nearly impossible. NH₄Cl forms soluble zinc ammonium complexes, ensuring a clean, sharp aqueous-organic boundary.

-

-

Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc).

-

Separate the layers in a separatory funnel. Extract the aqueous layer with an additional 2 × 10 mL of EtOAc.

Step 6: Purification

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure fluorinated biaryl product.

Troubleshooting & Best Practices

-

Issue: High levels of 3,3',4,4'-tetrafluorobiphenyl (Homocoupling Product).

-

Cause: Introduction of trace oxygen during the reaction setup, which oxidatively couples the zinc reagent.

-

Solution: Ensure rigorous degassing of the THF (via freeze-pump-thaw or sparging) and verify the integrity of the Argon line.

-

-

Issue: Reaction stalls at ~50% conversion.

-

Cause: The 3,4-difluorophenylzinc bromide reagent may have degraded due to moisture exposure during storage, reducing its effective molarity.

-